
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid
Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (CAS: 129786-68-1) is a Boc-protected amino acid derivative with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . It features a tert-butoxycarbonyl (Boc) group at the amino position, a methyl substituent at the α-carbon, and a pent-4-enoic acid backbone. This compound is widely used in medicinal chemistry as a building block for peptide synthesis and enzyme inhibitor design, owing to its stereochemical stability and compatibility with solid-phase synthesis protocols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: Amino acid derivative
Reagent: Di-tert-butyl dicarbonate (Boc2O)
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Room temperature
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, where protecting groups are essential for selective reactions.
Biocatalysis: The compound is used in biocatalytic processes to study enzyme-substrate interactions and enzyme specificity.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical reactions, such as peptide bond formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and its analogs:
Functional and Physicochemical Differences
Backbone Modifications
- Double Bond Position: The target compound’s pent-4-enoic acid backbone introduces a terminal double bond, enhancing reactivity in cycloaddition or conjugate addition reactions compared to saturated analogs like 55780-90-0 .
- Substituent Effects: The α-methyl group in the target compound sterically hinders nucleophilic attack at the α-carbon, improving stability during peptide coupling . Conversely, 132605-96-0 replaces the methyl with an aminomethyl group, altering hydrogen-bonding patterns and crystallinity .
Protecting Group Variations
- Boc vs. Fmoc : The Boc group in the target compound offers acid-labile protection, ideal for orthogonal deprotection in peptide synthesis. In contrast, 347146-15-0 uses a base-labile Fmoc group, enabling sequential synthesis strategies .
Stereochemical and Conformational Impact
Biological Activity
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid, also known by its CAS number 129786-68-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 229.27 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The structural characteristics of this compound suggest potential interactions with enzyme active sites due to the presence of the carboxylic acid moiety.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating signaling pathways associated with inflammation. This may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
- Antitumor Activity : Some studies suggest that derivatives of this compound can exhibit antitumor effects, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
Study | Method | Findings |
---|---|---|
Study 1 | Cell viability assays on cancer cell lines | Showed significant reduction in cell viability at concentrations above 10 µM. |
Study 2 | HDAC inhibition assay | Exhibited IC values ranging from 14 to 67 nM against HDAC isoforms. |
Study 3 | Inflammatory cytokine assays | Reduced levels of TNF-alpha and IL-6 in activated macrophages by up to 50%. |
Case Studies
- Case Study on Antitumor Effects : A study involving the treatment of malignant pleural mesothelioma cells indicated that this compound could reduce tumor growth when combined with other chemotherapeutic agents, suggesting a synergistic effect.
- Case Study on Inflammation : In a model of acute inflammation, administration of this compound led to decreased edema and lower levels of inflammatory markers compared to controls, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (R)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid?
The synthesis typically involves Boc protection of the amino group, followed by coupling reactions. For example, intermediates like (R)-HMPA can be protected using benzyl groups under basic conditions (K₂CO₃, 75°C, 5 hours) and esterified with activated carboxylic acids (e.g., N-Boc-β-alanine) using DCC/DMAP at 25°C for 19 hours . Critical parameters include temperature control (15–25°C for acid-sensitive steps) and anhydrous conditions to prevent ester hydrolysis. Low yields may arise from incomplete Boc protection; monitoring via TLC or LC-MS is advised .
Q. How can researchers ensure enantiomeric purity during synthesis?
Chiral resolution or asymmetric synthesis methods are essential. For instance, starting with enantiomerically pure (R)-HMPA (derived from chiral pool sources or enzymatic resolution) ensures configuration retention. Stereochemical integrity should be verified using polarimetry, chiral HPLC, or X-ray crystallography .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm Boc group presence (tert-butyl signals at δ 1.4 ppm) and olefin geometry (J values for trans/cis coupling in pent-4-enoic acid).
- HPLC/UPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm.
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₂₁NO₄: 261.15) .
Advanced Research Questions
Q. How can structural modifications enhance biological activity in drug discovery?
Derivatization strategies include:
- Side-chain functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Peptide conjugation : Incorporating the compound into peptidomimetics via amide bond formation, as seen in anticancer inhibitors targeting specific enzymes .
- Stereochemical tuning : Testing (S)-isomers or diastereomers to compare target binding affinities . Computational docking (e.g., AutoDock) can predict interactions with biological targets like kinases or proteases .
Q. How should researchers address contradictory data in reaction yields or product stability?
- Yield discrepancies : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of DCC for coupling) and reaction time (12–24 hours for sterically hindered intermediates) .
- Stability issues : Avoid prolonged exposure to acidic/basic conditions (Boc group hydrolyzes at pH <3 or >10). Use inert atmospheres (N₂/Ar) and stabilize solutions with antioxidants (e.g., BHT) .
Q. What methodologies resolve ambiguities in stereochemical assignments?
- Vibrational circular dichroism (VCD) : Distinguishes R/S configurations via asymmetric stretching modes.
- X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated in structurally related Boc-protected amino acids .
- NOESY NMR : Identifies spatial proximity of substituents (e.g., methyl and pent-4-enoic acid groups) .
Q. How can the compound’s stability be evaluated under physiological conditions?
- Simulated biological matrices : Incubate in PBS (pH 7.4) or human serum at 37°C, sampling at intervals (0, 6, 24, 48 hours) for LC-MS analysis.
- Degradation kinetics : Track Boc group hydrolysis (appearance of free amine via ninhydrin test) and olefin oxidation (peroxide formation via iodometric titration) .
Q. Methodological Tables
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT, 12 h | 85–90 | |
Esterification | N-Boc-β-alanine, DCC, DMAP, 25°C, 19 h | 70–75 | |
Deprotection | Pd/C, H₂, MeOH, 12 h | >95 |
Table 2: Analytical Data for Quality Control
Parameter | Method | Expected Result |
---|---|---|
Purity | HPLC (C18) | ≥98% (λ = 214 nm) |
Enantiomeric Excess | Chiral HPLC | >99% (R-configuration) |
Molecular Weight | ESI-MS | m/z 261.15 [M+H]⁺ |
Properties
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAKOPYGXUPPU-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652928 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129786-68-1 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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